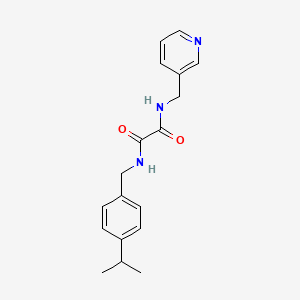![molecular formula C16H20N2O4 B4620613 N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)
N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide
Descripción general
Descripción
N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has been extensively studied for its potential use in cancer treatment, particularly in hematological malignancies.
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
- Research on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has explored structural aspects and properties, including the formation of salts and inclusion compounds, which could be relevant in understanding the potential applications of the query compound in material science or pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Carcinogenicity Studies
- Several studies have investigated the carcinogenic potential of structurally related compounds, providing insights into their toxicological profiles and mechanisms of action. For example, compounds with structural similarities have been assessed for their capacity to induce various types of tumors in animal models, shedding light on the importance of structural elements in mediating carcinogenic effects (Cohen, Lower, Ertürk, & Bryan, 1973).
Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives highlight the potential for structurally similar compounds to serve as bases for developing new antimicrobial agents (Altalbawy, 2013).
Propiedades
IUPAC Name |
N-cyclohexyl-2-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-16(17-12-5-2-1-3-6-12)11-20-10-13-9-15(22-18-13)14-7-4-8-21-14/h4,7-9,12H,1-3,5-6,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTDMSSNAILJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49723985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4620530.png)
![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-mesitylglycinamide](/img/structure/B4620543.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)
![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)
![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)


![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)
![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)